N-(4-acetylphenyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O2/c1-17(29)18-7-9-19(10-8-18)24-23(30)16-28-13-11-27(12-14-28)15-22-25-20-5-3-4-6-21(20)26(22)2/h3-10H,11-16H2,1-2H3,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFAZXXNLHDEEPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)CC3=NC4=CC=CC=C4N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable aldehyde or carboxylic acid.
Attachment of the piperazine ring: The benzimidazole derivative can be reacted with a piperazine compound under basic conditions.
Acetylation: The final step involves acetylation of the phenyl ring using acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Synthesis and Characterization
The compound is synthesized through a multi-step process involving the reaction of 4-aminoacetophenone with chloroacetyl chloride to form an intermediate. This intermediate is then reacted with 2-mercaptobenzimidazole derivatives to yield the final product. Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Antimicrobial Activity
Research has indicated that compounds related to N-(4-acetylphenyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide exhibit significant antimicrobial properties. For instance, a study assessed various synthesized derivatives for their in vitro antimicrobial activity, revealing promising results against a range of bacterial strains .
Anticancer Properties
The compound has also been evaluated for anticancer activity. In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects on various cancer cell lines, including human lung adenocarcinoma cells. The structure-activity relationship (SAR) analyses suggest that modifications in the chemical structure can enhance anticancer efficacy .
Anticonvulsant Activity
Another area of interest is the anticonvulsant potential of this compound. Analogues have been tested in seizure models, showing varying degrees of effectiveness. The presence of specific substituents on the phenyl ring has been linked to improved anticonvulsant activity, highlighting the importance of molecular structure in pharmacological effects .
Case Study 1: Antimicrobial Screening
A recent study involved synthesizing several derivatives based on this compound and testing them against common pathogens. The results indicated that some derivatives exhibited enhanced antibacterial activity compared to standard antibiotics, suggesting their potential as new antimicrobial agents .
Case Study 2: Anticancer Evaluation
In another investigation, a series of compounds derived from this compound were screened for cytotoxicity against different cancer cell lines. The findings revealed that certain analogues induced apoptosis in cancer cells with IC50 values significantly lower than those of established chemotherapeutics, indicating their potential as anticancer drugs .
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide would involve its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The exact pathways would depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Benzoimidazole Derivatives with Piperazine/Acetamide Linkages
N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV)
- Structural Features : Replaces benzoimidazole with benzothiazole, retaining the 4-methylpiperazine-acetamide chain.
- Synthesis : Prepared via coupling of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide with N-methylpiperazine in DMF, using K₂CO₃ as a base .
- No direct activity data are provided, but benzothiazoles are known for anticancer applications .
1H-Benzo[d]imidazol-2-yl(4-(2-((4-methoxybenzyl)(pyridin-2-yl)amino)ethyl)piperazin-1-yl)methanone (7)
- Structural Features : Incorporates a 4-methoxybenzyl-pyridinylamine side chain instead of acetylphenyl.
- Pharmacological Relevance : Designed as a dual histamine H₁/H₄ receptor ligand, highlighting the role of piperazine in receptor targeting .
- Comparison : The acetylphenyl group in the target compound may enhance hydrophobic interactions compared to the polar methoxybenzyl-pyridinyl group in compound 7 .
Compounds with Triazole/Thiazole Substitutions
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c)
- Structural Features : Combines triazole and thiazole rings with a bromophenyl substituent.
- Docking Studies : Demonstrated binding to α-glucosidase active sites, with bromophenyl enhancing hydrophobic interactions .
- Comparison : The target compound lacks triazole/thiazole moieties but includes a piperazine spacer, which may improve conformational flexibility for receptor binding .
Fluorinated Analogs
N-(4-fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide ([19F]FBNA)
Structural and Pharmacokinetic Insights: Data Table
Critical Analysis of Structural Modifications
- Piperazine vs. Triazole/Thiazole : Piperazine-containing compounds (e.g., target compound, BZ-IV) exhibit enhanced flexibility and solubility, whereas triazole/thiazole derivatives (e.g., 9c) prioritize rigid, directional binding .
- Substituent Effects : Bromophenyl (9c) and fluorobenzyl ([19F]FBNA) groups improve target affinity via halogen bonding, while acetylphenyl may leverage hydrophobic and hydrogen-bonding interactions .
- Synthetic Accessibility : CDI-mediated coupling (used in [19F]FBNA) is widely applicable for acetamide formation, whereas click chemistry (9c) enables rapid triazole assembly .
Biological Activity
N-(4-acetylphenyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide is a novel compound that combines several pharmacologically relevant structural motifs, including a benzimidazole moiety, a piperazine ring, and an acetylphenyl group. This unique combination suggests diverse biological activities, particularly in medicinal chemistry.
- Molecular Formula : C23H27N5O2
- Molecular Weight : 405.502 g/mol
- Structural Features : The compound integrates aromatic and heterocyclic components, which are known to influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the benzimidazole core is particularly significant, as compounds with this structure have been shown to exhibit various pharmacological effects, including:
- Antimicrobial Activity : The compound may inhibit the growth of bacteria and fungi by disrupting their cellular processes.
- Antitumor Potential : Similar compounds have demonstrated cytotoxic effects against cancer cell lines, suggesting that this compound might also possess anticancer properties.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial effects. For instance, studies have shown that certain benzimidazole derivatives can inhibit bacterial strains at low concentrations (Minimum Inhibitory Concentration, MIC ranging from 1.9 to 125 μg/mL) .
Case Study 1: Structure-Activity Relationship (SAR)
A study investigated the SAR of benzimidazole derivatives and found that modifications in the piperazine ring significantly influenced biological activity. Compounds with electron-donating groups exhibited enhanced potency against specific cancer cell lines . This finding underscores the importance of structural modifications in optimizing therapeutic efficacy.
Case Study 2: Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest strong interactions with proteins involved in cancer pathways, indicating potential for further development as an anticancer agent .
Summary of Findings
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification methods for N-(4-acetylphenyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving piperazine intermediates and benzoimidazole derivatives. Key steps include:
- Condensation : Reacting 1-methyl-1H-benzo[d]imidazole-2-carbaldehyde with piperazine derivatives in acetonitrile under reflux with K₂CO₃ as a base .
- Acetylation : Introducing the acetylphenyl group via nucleophilic substitution or amide coupling, optimized at pH 9–10 with Na₂CO₃ .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol are effective for isolating high-purity products. Confirmation via TLC and melting point analysis is critical .
Q. How is structural characterization performed for this compound, and what analytical techniques are essential?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies proton environments, e.g., acetyl peaks at δ 2.5–2.7 ppm and piperazine protons at δ 2.3–3.1 ppm. IR confirms amide C=O stretches (~1650 cm⁻¹) .
- X-ray Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves 3D structure, including piperazine ring conformation and intermolecular hydrogen bonds .
- Elemental Analysis : CHN analysis validates empirical formulas (e.g., ±0.3% deviation from theoretical values) .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Methodological Answer :
- Antimicrobial Screening : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess IC₅₀ values, with doxorubicin as a positive control .
Advanced Research Questions
Q. How can synthetic yields be optimized, and what computational tools aid reaction design?
- Methodological Answer :
- Reaction Optimization : DOE (Design of Experiments) evaluates solvent polarity (e.g., DMF vs. acetonitrile), temperature (reflux vs. RT), and catalyst loading (e.g., K₂CO₃ vs. Et₃N). Microwave-assisted synthesis reduces reaction time by 50% .
- Computational Tools : Density Functional Theory (DFT) predicts transition states, while ICReDD’s reaction path search algorithms prioritize energetically favorable pathways .
Q. What strategies are employed to establish structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Substituent Variation : Modify the acetylphenyl group (e.g., nitro, fluoro substituents) or piperazine methyl group to alter lipophilicity (logP) and bioavailability .
- Pharmacophore Mapping : Molecular docking (AutoDock Vina) identifies critical interactions, e.g., hydrogen bonding between the acetamide carbonyl and bacterial DNA gyrase .
Q. How is molecular docking integrated with crystallographic data to study target binding?
- Methodological Answer :
- Docking Workflow :
Prepare protein (e.g., PARP-1) from PDB (resolution ≤2.0 Å).
Generate ligand conformers (Open Babel) and dock using induced-fit protocols (Glide).
Validate with crystallographic data (SHELXL-refined structures) to ensure binding pose accuracy .
- Free Energy Calculations : MM-GBSA estimates ΔG_binding, correlating with IC₅₀ values from enzyme inhibition assays .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer :
- Data Triangulation : Replicate assays under standardized conditions (e.g., CLSI guidelines for antimicrobial tests) .
- Meta-Analysis : Compare IC₅₀ ranges (e.g., 2–15 µM) across cell lines, adjusting for variables like serum content or incubation time .
- Mechanistic Studies : Use siRNA knockdown or CRISPR to confirm target engagement (e.g., histone deacetylase inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
